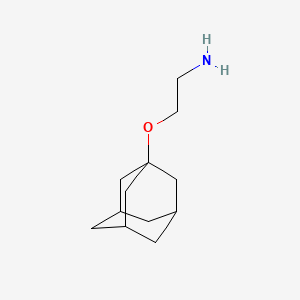
2-(1-Adamantyloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Adamantyloxy)ethanamine” is a compound that contains an adamantyl group . It is a derivative of adamantane, a compound with a unique cage-like structure . The compound is used for research purposes.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied in the context of palladium and copper-catalyzed reactions . These reactions involve the amination of 2-bromopyridine and its fluorine-containing derivatives with (1-adamantyl)methanamine and this compound . Both types of catalytic systems were shown to be applicable for the preparation of the corresponding N-pyridyl derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C12H21NO . The structure of the compound is derived from adamantane, which is characterized by a unique, three-dimensional, cage-like structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied, particularly in the context of palladium and copper-catalyzed reactions . These reactions involve the amination of 2-bromopyridine and its fluorine-containing derivatives .Applications De Recherche Scientifique
Asymmetric Synthesis of α-Amino Acids
The compound derived from rimantadine, including 2-(1-Adamantyloxy)ethanamine, has been utilized as a chiral ligand in the synthesis of α-amino acids. This method, known as the second-order asymmetric transformation, has shown potential in achieving excellent chemical yields and stereochemical outcomes, suggesting its synthetic generality for preparing α-amino acids (Takeda et al., 2018).
Catalytic Efficiencies in Amination
This compound has been used in the study of palladium(0) and copper(I) catalytic systems for the amination of bromopyridines. This research explored the preparation of N-pyridyl derivatives, demonstrating the applicability of these catalytic systems for such chemical reactions (Lyakhovich et al., 2019).
Vibrational Properties Analysis
A comprehensive study on the structural, electronic, and vibrational properties of adamantane molecules, including those functionalized with ethanamine groups, has been conducted. This research is significant for understanding the vibrational signatures of various isomers, which has implications for their identification in experimental samples (Garcia et al., 2010).
Synthesis of Pharmaceutical Intermediates
The molecule has also been involved in the development of novel synthetic routes for key intermediates in pharmaceuticals. For instance, its role in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia, highlights its importance in the pharmaceutical industry (Luo et al., 2008).
Study of Nickel-Carbene and Nitrene Complexes
Research involving 1-Adamantyl derivatives, closely related to this compound, has been conducted to understand group-transfer reactions in nickel-carbene and nitrene complexes. This study is pivotal for advancing knowledge in organic chemistry and catalysis (Harrold et al., 2009).
Biocide Applications
2-(Decylthio)ethanamine hydrochloride, a compound related to this compound, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Its biofilm and corrosion inhibition properties are significant for applications in cooling water systems (Walter & Cooke, 1997).
Ruthenium Olefin Metathesis Catalysts
The compound has been included in the study of ruthenium olefin metathesis catalysts. This research explores the relationship between the structure of the catalyst and its initiation rate, crucial for the development of efficient catalytic processes (Engle et al., 2015).
Orientations Futures
The future directions in the study of “2-(1-Adamantyloxy)ethanamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications . The potential antiviral and psychotherapeutic activities of adamantane-containing amines are of substantial interest .
Propriétés
IUPAC Name |
2-(1-adamantyloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRLTOOLLVHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)
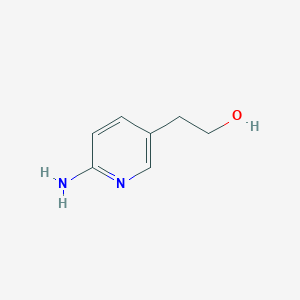
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)
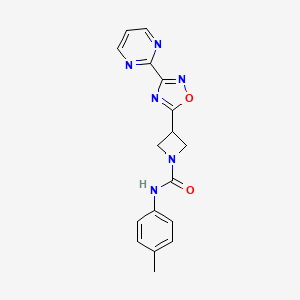
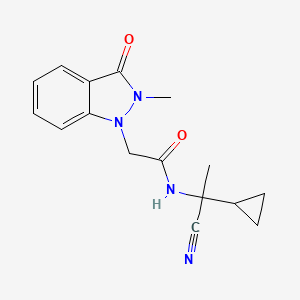
![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)
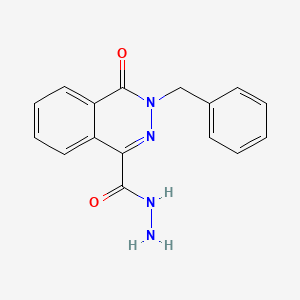
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)
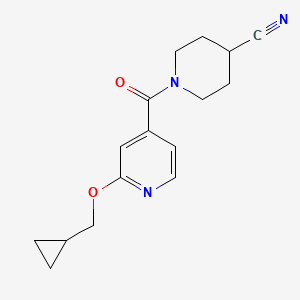
![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)
